molecular formula C62H111N11O13 B1668695 Antibiotic 1907-VIII CAS No. 76600-38-9

Antibiotic 1907-VIII

Cat. No. B1668695
CAS RN: 76600-38-9
M. Wt: 1218.6 g/mol
InChI Key: FOAIGCPESMNWQP-FXTHJUADSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Antibiotic 1907-VIII, also known as Leucinostatin A+B, is a mixture produced by Paecilomyces lilacinus . It is a major component of an atypical nonapeptide complex . Leucinostatins display broad bio-activity against gram-positive bacteria, fungi, plants, and tumor cell lines . They play a role as uncouplers in the inner mitochondria membrane and inhibit mitochondrial ATP synthesis .


Molecular Structure Analysis

The molecular structure of Leucinostatin A is C62H111N11O13 and that of Leucinostatin B is C61H109N11O13 . Unfortunately, the search results do not provide a detailed molecular structure analysis of Antibiotic 1907-VIII.


Physical And Chemical Properties Analysis

Leucinostatin A+B is a powder that is soluble in DMF, DMSO, ethanol, and methanol . It is stable at −20 °C for at least 2 years . Further details about its physical and chemical properties are not provided in the search results.

Scientific Research Applications

“Antibiotic 1907-VIII” is also known as a mixture of Leucinostatin A and B, which are the major components of an atypical nonapeptide complex produced by Paecilomyces lilacinus . Here are some of its known applications:

  • Antimicrobial Activity

    • Leucinostatins display broad bio-activity against gram-positive bacteria .
  • Antifungal Activity

    • Leucinostatins also show activity against fungi .
  • Anticancer Activity

    • Leucinostatins have shown activity against tumor cell lines .
  • Biochemical Research

    • Leucinostatins play a role as uncouplers in the inner mitochondria membrane and inhibit mitochondrial ATP synthesis .
  • Endocrinology Research

    • Leucinostatins have been studied as insulin-like growth factor I regulators .
  • Virology Research

    • Leucinostatins have been studied as inhibitors of cell surface expression of viral glycoproteins .
  • Environmental Biotechnology

    • Leucinostatins, being produced by soil microbes, play a role in the natural defense system against other microorganisms .
    • They are used in environmental biotechnology research for studying microbial interactions and survival strategies .
  • Food Preservation

    • Due to their antimicrobial properties, Leucinostatins could potentially be used in food preservation .
  • Animal Nutrition

    • Leucinostatins might have applications in animal nutrition, possibly as growth promoters or health enhancers .
  • Plant Protection

    • Given their antifungal properties, Leucinostatins could be used for protecting plants against fungal pathogens .
  • Microbial Competition Studies

    • As Leucinostatins are produced by microbes to outcompete others, they can be used in studies related to microbial competition and survival .
  • Antibiotic Resistance Studies

    • Leucinostatins can be used in studies related to antibiotic resistance, as microbes can mutate to avoid being wiped out by the antibiotics or develop resistance to the antibiotics they produce .
  • Aquaculture

    • Given their antimicrobial properties, Leucinostatins could be used in aquaculture to prevent bacterial and fungal infections .
  • Biofilm Disruption

    • Leucinostatins might have applications in disrupting biofilms, which are often resistant to conventional antibiotics .
  • Wound Healing

    • Due to their antimicrobial and antifungal properties, Leucinostatins could potentially be used in wound healing .
  • Cosmetics

    • Leucinostatins could potentially be used in cosmetics due to their antimicrobial properties, helping to prevent skin infections .
  • Bioremediation

    • Leucinostatins, being produced by soil microbes, could potentially be used in bioremediation processes .
  • Antiparasitic Activity

    • Leucinostatins might have antiparasitic activity, providing potential applications in treating parasitic infections .

Future Directions

The future of antibiotics requires innovation in a field that has relied on highly traditional methods of discovery and development . This will require substantial changes in policy, quantitative understanding of the societal value of these drugs, and investment in alternatives to traditional antibiotics . These include narrow-spectrum drugs, bacteriophage, monoclonal antibodies, and vaccines, coupled with highly effective diagnostics .

properties

IUPAC Name

N-[1-[[1-[[1-[[1-[[1-[[1-[[1-[[3-[1-(dimethylamino)propan-2-ylamino]-3-oxopropyl]amino]-2-methyl-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-3-hydroxy-4-methyl-1-oxopentan-2-yl]amino]-6-hydroxy-4-methyl-1,8-dioxodecan-2-yl]-4-methyl-1-[(E)-4-methylhex-2-enoyl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C62H111N11O13/c1-21-38(9)23-24-49(77)73-33-40(11)31-47(73)55(82)66-46(30-39(10)29-43(75)32-42(74)22-2)53(80)68-50(51(78)37(7)8)56(83)70-61(15,16)58(85)67-44(27-35(3)4)52(79)65-45(28-36(5)6)54(81)69-62(17,18)59(86)71-60(13,14)57(84)63-26-25-48(76)64-41(12)34-72(19)20/h23-24,35-41,43-47,50-51,75,78H,21-22,25-34H2,1-20H3,(H,63,84)(H,64,76)(H,65,79)(H,66,82)(H,67,85)(H,68,80)(H,69,81)(H,70,83)(H,71,86)/b24-23+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOAIGCPESMNWQP-WCWDXBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C=CC(=O)N1CC(CC1C(=O)NC(CC(C)CC(CC(=O)CC)O)C(=O)NC(C(C(C)C)O)C(=O)NC(C)(C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)NCCC(=O)NC(C)CN(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)/C=C/C(=O)N1CC(CC1C(=O)NC(CC(C)CC(CC(=O)CC)O)C(=O)NC(C(C(C)C)O)C(=O)NC(C)(C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)NCCC(=O)NC(C)CN(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C62H111N11O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

78149-02-7 (hydrochloride)
Record name CC 1014
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076600389
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

1218.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Leucinostatin A

CAS RN

76600-38-9
Record name CC 1014
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076600389
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Leucinostatin A
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=356885
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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